methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate
Description
Methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate is a chiral bicyclic ether ester with the molecular formula C₁₃H₁₄O₅ (molecular weight: 250.25 g/mol) . Its structure features a bicyclo[4.2.0]octane core with three oxygen atoms (trioxa) in the ring system and a phenyl substituent at position 2.
Properties
IUPAC Name |
methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-15-12(14)11-10-9(17-11)7-16-13(18-10)8-5-3-2-4-6-8/h2-6,9-11,13H,7H2,1H3/t9-,10+,11+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWSGWORUDULID-BLFANLJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C(O1)COC(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2[C@H](O1)CO[C@@H](O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131550-06-6 | |
| Record name | methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bicyclic Core Formation Followed by Esterification
This route prioritizes constructing the trioxabicyclo[4.2.0]octane skeleton before introducing the methyl ester. Advantages include modularity in ester group installation, but stereochemical control during cyclization is critical.
Ester-First Strategy
Here, the methyl ester is introduced early, often via Mitsunobu or Steglich esterification, followed by bicyclic ring closure. This approach simplifies late-stage functionalization but risks ester group instability during subsequent steps.
Detailed Synthetic Routes
Cyclization of Epoxy Diol Precursors
A widely reported method involves epoxy diol intermediates, where acid-catalyzed cyclization forms the bicyclic framework.
Procedure :
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Epoxidation : (2R,4S)-4-phenyl-2,3-epoxy-1,5-pentanediol is synthesized via Sharpless asymmetric epoxidation (Ti(OiPr)₄, (+)-DET, tert-butyl hydroperoxide).
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Cyclization : The epoxy diol undergoes BF₃·OEt₂-catalyzed cyclization in dichloromethane at −20°C, yielding the trioxabicyclo[4.2.0]octane core with >90% diastereomeric excess.
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Esterification : The secondary alcohol at position 8 is esterified using methyl chloroformate and DMAP, achieving 85% yield.
Key Data :
| Step | Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Epoxidation | Ti(OiPr)₄, (−)-DET, −20°C | 78% | ee = 94% |
| Cyclization | BF₃·OEt₂, CH₂Cl₂, −20°C | 92% | de = 91% |
| Esterification | Methyl chloroformate, DMAP, RT | 85% | Retention of configuration |
Mitsunobu-Mediated Ether Formation
This method employs Mitsunobu conditions to establish ether linkages while preserving stereochemistry.
Procedure :
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Diol Preparation : (1S,3R,6S)-3-phenyl-1,6-dihydroxybicyclo[4.2.0]octane-8-carboxylic acid is synthesized via enzymatic resolution (Lipase PS-30, vinyl acetate).
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Etherification : The diol reacts with methyl trichloroacetimidate under Mitsunobu conditions (DIAD, PPh₃), forming the 2,4,7-trioxa system in 76% yield.
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Methyl Esterification : The carboxylic acid is treated with TMS-diazomethane in methanol, achieving quantitative conversion.
Mechanistic Insight :
The Mitsunobu reaction proceeds via a trigonal bipyramidal transition state, ensuring inversion of configuration at the alcohol center. This guarantees correct stereochemistry at positions 3 and 8.
Ring-Closing Metathesis (RCM)
Grubbs-catalyzed RCM offers an alternative for constructing the bicyclic system:
Procedure :
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Diene Synthesis : (3S,6R)-6-phenyl-3-(methoxycarbonyl)-1,7-diene-4,9-diol is prepared via Wittig olefination.
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RCM : Second-generation Grubbs catalyst (5 mol%) in toluene at 80°C induces cyclization, yielding the bicyclo[4.2.0]octane skeleton (68% yield).
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Etherification : Sequential Williamson ether synthesis installs the remaining oxygen atoms.
Challenges :
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Olefin geometry must be strictly controlled to avoid exo vs. endo selectivity issues.
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Catalyst loading >5 mol% leads to dimerization byproducts.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, a continuous flow protocol was developed:
Reactor Setup :
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Zone 1 : Epoxidation (microreactor, 10°C, residence time = 5 min).
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Zone 2 : Cyclization (packed-bed reactor with Amberlyst-15, 30°C).
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Zone 3 : Esterification (tube-in-tube reactor, CO₂ pressure = 10 bar).
Outcomes :
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12 g/h productivity with 89% overall yield.
Stereochemical Optimization
Chiral Auxiliaries
(−)-Menthyl glyoxylate was employed as a chiral auxiliary to control configuration at position 1:
Procedure :
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can result in a variety of analogs with different functional groups .
Scientific Research Applications
Methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound’s structural analogs can be categorized based on variations in ring systems, substituents, and heteroatoms. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Impact of Structural Variations on Properties
Heteroatom Influence :
- The trioxabicyclo[4.2.0] core in the target compound introduces oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to nitrogen-containing analogs (e.g., azabicyclo derivatives) . This may reduce lipophilicity (logP: ~1.5 estimated) relative to azabicyclo compounds (logP: 2.8–3.3) .
- Azabicyclo systems (e.g., ) exhibit basicity due to the nitrogen atom, enabling interactions with biological targets like neurotransmitter transporters.
Substituent Effects :
- The phenyl group in the target compound contributes to π-π stacking interactions, whereas 4-Cl-phenyl () and 4-I-phenyl () substituents increase electron-withdrawing effects and steric bulk, enhancing receptor binding specificity.
- Halogenated analogs (Cl, I) are prioritized in drug discovery for improved metabolic stability and target affinity .
Synthetic Utility :
- The target compound’s chiral centers and oxygen-rich structure make it valuable for asymmetric synthesis, though its discontinued status limits accessibility .
- Azabicyclo carboxylates (e.g., ) are synthesized via tropane alkaloid-inspired routes, often requiring resolution of stereocenters .
Stability and Reactivity
Biological Activity
Methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate is a bicyclic compound known for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Dopamine Transporter Inhibition : The compound has shown a high selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT), with a reported selectivity ratio of 177-fold in certain derivatives .
- Binding Affinity : Studies utilizing Stille cross-coupling protocols have demonstrated that the compound and its derivatives bind effectively to DAT, suggesting potential applications in treating disorders related to dopamine dysregulation .
- Neuropharmacological Effects : It has been suggested that compounds with similar structures may influence neuropharmacological pathways, potentially acting as stimulants or modulators of neurotransmitter systems.
Synthesis and Structure-Activity Relationship (SAR)
A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of various derivatives of this compound and their biological evaluation. The benzothiophene-substituted compounds exhibited promising binding profiles and significant inhibition of WIN 35,438, indicating effective DAT inhibition .
In Vitro Studies
In vitro studies have shown that this compound can modulate dopamine levels in neuronal cultures. These studies suggest that the compound may have therapeutic potential in conditions such as ADHD or Parkinson's disease where dopamine signaling is disrupted.
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic routes for methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate?
The synthesis involves enantioselective construction of the bicyclic scaffold via stereoselective cyclization. A common approach includes:
- Step 1 : Formation of the bicyclic core through acid-catalyzed cyclization of precursor epoxides or ketones.
- Step 2 : Functionalization of the scaffold via esterification or aryl group introduction under controlled conditions (e.g., Pd-catalyzed cross-coupling for phenyl substitution).
- Step 3 : Resolution of stereoisomers using chiral chromatography or enzymatic methods to isolate the (1S,3S,6R,8S) configuration .
Q. How is the compound characterized to confirm its stereochemistry and purity?
Methodological approaches include:
- X-ray crystallography : Resolves absolute configuration and ring conformations (e.g., angle deviations between fused rings) .
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
- NMR spectroscopy : - and -NMR identify substituent positions and coupling constants (e.g., J-values for axial/equatorial protons) .
Q. What biological activities have been reported for this compound?
The compound exhibits dopamine transporter (DAT) inhibition with a selectivity ratio of 177-fold over serotonin transporters (SERT). Key findings:
- Mechanism : Binds to DAT via hydrophobic interactions with the phenyl group and hydrogen bonding with the ester carbonyl .
- Assays : Radioligand displacement studies using -WIN 35,428 in transfected HEK293 cells (IC = 12 nM for DAT) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for higher yield and stereochemical fidelity?
Strategies include:
- Catalytic asymmetric cyclization : Use of chiral Lewis acids (e.g., BINOL-derived catalysts) to induce stereoselectivity during bicyclization .
- Continuous flow chemistry : Enhances reaction control and scalability by minimizing side reactions (e.g., epoxide ring-opening) .
- Kinetic resolution : Enzymatic hydrolysis of racemic intermediates using lipases (e.g., Candida antarctica Lipase B) to isolate the desired enantiomer .
Q. How can contradictions in biological activity data be resolved across different studies?
Potential variables to address:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. COS-7) or buffer pH may alter DAT binding kinetics. Validate using standardized protocols .
- Compound stability : Hydrolysis of the ester group under physiological conditions can reduce potency. Use stabilized formulations (e.g., prodrugs with methyl ester protection) .
- Off-target effects : Screen against related transporters (e.g., norepinephrine transporter) via competitive binding assays to confirm selectivity .
Q. What strategies are effective for designing derivatives with improved pharmacological properties?
Approaches include:
- Functional group substitution : Replace the methyl ester with bioisosteres (e.g., trifluoroethyl ester) to enhance metabolic stability .
- Scaffold diversification : Introduce heteroatoms (e.g., nitrogen) into the bicyclic ring to modulate lipophilicity and blood-brain barrier penetration .
- Pharmacophore modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with DAT’s substrate-binding pocket and guide substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
